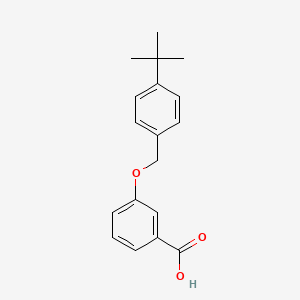
Nurr1 agonist 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nurr1 agonist 7 is an organic compound that belongs to the class of benzoic acids It is characterized by a benzoic acid core substituted with a 4-t-butylbenzyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nurr1 agonist 7 typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 4-t-butylbenzyl alcohol.
Esterification: The benzoic acid is esterified with 4-t-butylbenzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Nurr1 agonist 7 can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Benzoic acid derivatives with additional carboxyl or ketone groups.
Reduction: Alcohols or alkanes derived from the reduction of the benzylic position.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Nurr1 agonist 7 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Nurr1 agonist 7 involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylbenzoic acid: Similar in structure but lacks the benzyloxy group.
Benzoic acid: The parent compound without any substituents.
4-Hydroxybenzoic acid: Contains a hydroxyl group instead of a benzyloxy group.
Uniqueness
Nurr1 agonist 7 is unique due to the presence of both the t-butyl and benzyloxy groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C18H20O3 |
|---|---|
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
3-[(4-tert-butylphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)15-9-7-13(8-10-15)12-21-16-6-4-5-14(11-16)17(19)20/h4-11H,12H2,1-3H3,(H,19,20) |
Clave InChI |
MJXOQKCMOQCDCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl {4-[(cyclohexylmethyl)amino]-3-nitrophenyl}carbamate](/img/structure/B8284203.png)

![4,5-Dihydrobenzo[b]furo[3,4-d]oxepine-1,3-dione](/img/structure/B8284207.png)





![2-Chloro-8-fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8284246.png)

